Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

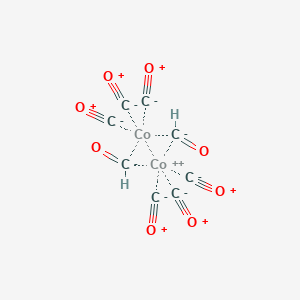

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co), also known as dicobalt octacarbonyl, is a chemical compound with the formula ( \text{C}_8\text{Co}_2\text{O}_8 ). It is a metal carbonyl complex that features two cobalt atoms bridged by two carbonyl (CO) groups, with each cobalt atom also bonded to three terminal carbonyl groups. This compound is notable for its use as a catalyst in various organic reactions and its role in the synthesis of other cobalt-containing compounds .

準備方法

Synthetic Routes and Reaction Conditions

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) can be synthesized through the reaction of cobalt salts with carbon monoxide under high pressure. One common method involves the reduction of cobalt(II) salts in the presence of carbon monoxide. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the carbonyl complex .

Industrial Production Methods

Industrial production of cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous flow of carbon monoxide gas over cobalt metal or cobalt salts at high temperatures and pressures. The resulting product is then purified through distillation or sublimation to obtain the desired compound .

化学反応の分析

Types of Reactions

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.

Reduction: It can be reduced to form lower oxidation state cobalt complexes.

Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in reactions with cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various ligands for substitution reactions. These reactions often require specific conditions such as controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) depend on the type of reaction. For example:

Oxidation: Cobalt oxides and carbon dioxide.

Reduction: Lower oxidation state cobalt complexes.

Substitution: New cobalt complexes with substituted ligands.

科学的研究の応用

Chemical Applications

Catalysis in Organic Synthesis

Co-Co serves as a catalyst in several organic reactions, particularly in carbonylation processes that yield aldehydes and ketones. Its unique structure allows it to facilitate reactions such as:

- Hydroformylation : The conversion of alkenes to aldehydes using Co-Co as a catalyst.

- Hydrogenation : The addition of hydrogen to unsaturated compounds.

- Isomerization : The rearrangement of molecular structures.

- Polymerization : The process of linking monomers to form polymers.

Table 1 summarizes key catalytic reactions involving Co-Co:

| Reaction Type | Description | Example Products |

|---|---|---|

| Hydroformylation | Converts alkenes to aldehydes | Hexanal from 1-hexene |

| Hydrogenation | Adds hydrogen to unsaturated compounds | Cyclohexane from benzene |

| Isomerization | Rearranges molecular structures | 2-Pentene from 1-pentene |

| Carbonylation | Forms carbonyl compounds | Acetic acid from ethylene |

Biological Applications

Research into the biological applications of Co-Co is ongoing, focusing on its potential in drug development and imaging agents. Preliminary studies suggest:

- Cobalt-Based Drugs : Investigating the efficacy of cobalt complexes in treating diseases such as cancer.

- Imaging Agents : Exploring the use of Co-Co in medical imaging due to its unique chemical properties.

Medical Applications

Co-Co's catalytic properties are being examined for pharmaceutical synthesis. Its role in facilitating reactions that produce active pharmaceutical ingredients (APIs) is critical. For instance, it can be utilized in synthesizing complex organic molecules that serve as drugs.

Industrial Applications

In industrial settings, Co-Co is applied in the production of fine chemicals and agrochemicals. Its ability to catalyze various reactions makes it valuable for manufacturing processes that require high efficiency and selectivity.

Case Study 1: Hydroformylation Process

A study demonstrated the effectiveness of Co-Co in the hydroformylation of alkenes, leading to high yields of aldehydes with minimal by-products. This process was optimized under varying temperature and pressure conditions, showcasing Co-Co's versatility as a catalyst.

Case Study 2: Cobalt-Based Drug Development

Research involving cobalt complexes highlighted their potential anti-cancer properties. In vitro studies indicated that certain cobalt compounds could induce apoptosis in cancer cells, paving the way for future therapeutic applications.

作用機序

The mechanism by which cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) exerts its effects is primarily through its ability to act as a catalyst. The compound can facilitate various chemical transformations by providing a reactive cobalt center that can interact with substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in carbonylation reactions, the cobalt center can coordinate with carbon monoxide and the substrate to form the desired product .

類似化合物との比較

Similar Compounds

Cobalt tetracarbonyl dimer: Another cobalt carbonyl complex with a similar structure but different reactivity.

Iron pentacarbonyl: An iron-based carbonyl complex with similar catalytic properties but different metal center.

Nickel tetracarbonyl: A nickel-based carbonyl complex with similar applications in organic synthesis

Uniqueness

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) is unique due to its specific structure and reactivity. The presence of two cobalt atoms bridged by carbonyl groups provides distinct catalytic properties that are not observed in mononuclear carbonyl complexes. This compound’s ability to undergo various types of reactions and its versatility as a catalyst make it a valuable reagent in both research and industrial applications .

生物活性

Cobalt, di-mu-carbonylhexacarbonyldi-, commonly referred to as Co-Co, is an organometallic compound with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Cobalt, di-mu-carbonylhexacarbonyldi-, has the chemical formula C8Co2O8 and is characterized by two cobalt atoms bridged by carbonyl groups. Its structure allows it to participate in various biochemical reactions, particularly as a catalyst in organic synthesis. The compound decomposes at elevated temperatures, releasing toxic carbon monoxide, which poses health risks upon exposure .

Target of Action

The primary biological activity of Co-Co is mediated through its interaction with heme-containing proteins. Carbon monoxide (CO), released during the decomposition of Co-Co, plays a crucial role in modulating various physiological processes by binding to these proteins, including:

- Cytochrome-c oxidase

- Cytochrome P450

- Tryptophan dioxygenase .

Mode of Action

CO is continuously produced in mammals and can increase under stress conditions through the induction of heme oxygenase-1 (HO-1). This enzyme catalyzes the breakdown of heme into CO, biliverdin, and iron. The physiological functions of CO include:

- Vasodilation : CO induces relaxation of vascular smooth muscle, contributing to blood pressure regulation.

- Neuroprotection : It exhibits protective effects against neuronal cell death.

- Anti-inflammatory effects : CO modulates inflammatory responses in various tissues .

Health Risks

Despite its biological roles, exposure to Co-Co and its decomposition products can lead to adverse health effects. Symptoms of exposure include:

- Eye and skin irritation

- Respiratory issues such as cough and decreased pulmonary function

- Potential liver and kidney injury in animal studies .

Table 1: Summary of Toxicological Effects

| Exposure Route | Effects |

|---|---|

| Inhalation | Irritation, decreased lung function |

| Skin Absorption | Dermatitis, irritation |

| Ingestion | Gastrointestinal distress |

| Intraperitoneal | Liver and kidney damage in animal studies |

Case Studies

- Occupational Exposure : Studies indicate a correlation between cobalt exposure in industrial settings and increased lung cancer risk among workers exposed to cobalt-containing dusts. Notably, a study involving Swedish hard-metal workers revealed significant cancer risks associated with prolonged exposure .

- Animal Studies : In rats receiving intramuscular injections of cobalt compounds, localized sarcomas were observed, indicating potential carcinogenic effects. Furthermore, inhalation studies showed that cobalt oxide could induce pulmonary tumors .

- Therapeutic Applications : Research is ongoing into the use of cobalt-based compounds in drug development, particularly for their catalytic properties in synthesizing pharmaceuticals .

特性

IUPAC Name |

carbon monoxide;cobalt;cobalt(2+);methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCQGSQPWPGFIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Co2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-68-1 |

Source

|

| Record name | Cobalt, di-.mu.-carbonylhexacarbonyldi-, (Co-Co) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。